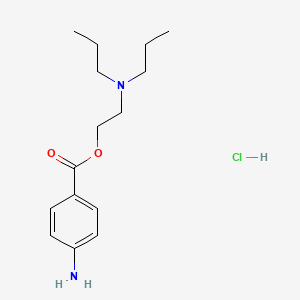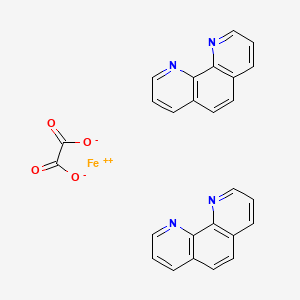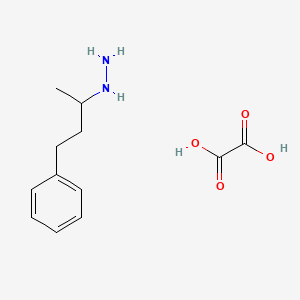
(1-Methyl-3-phenylpropyl)hydrazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-3-phenylpropyl)hydrazine oxalate is a chemical compound with the molecular formula C10H16N2.C2H2O4 and a molecular weight of 254.32 g/mol . It is a hydrazine derivative and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-phenylpropyl)hydrazine oxalate typically involves the reaction of (1-Methyl-3-phenylpropyl)hydrazine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-3-phenylpropyl)hydrazine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Aplicaciones Científicas De Investigación
(1-Methyl-3-phenylpropyl)hydrazine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (1-Methyl-3-phenylpropyl)hydrazine oxalate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-3-phenylpropyl)hydrazine
- (1-Methyl-3-phenylpropyl)hydrazine hydrochloride
- (1-Methyl-3-phenylpropyl)hydrazine sulfate
Uniqueness
(1-Methyl-3-phenylpropyl)hydrazine oxalate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its oxalate form provides additional stability and solubility compared to other similar compounds .
Propiedades
Número CAS |
17598-98-0 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
oxalic acid;4-phenylbutan-2-ylhydrazine |
InChI |
InChI=1S/C10H16N2.C2H2O4/c1-9(12-11)7-8-10-5-3-2-4-6-10;3-1(4)2(5)6/h2-6,9,12H,7-8,11H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
JUFBBPZKNVQTAG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


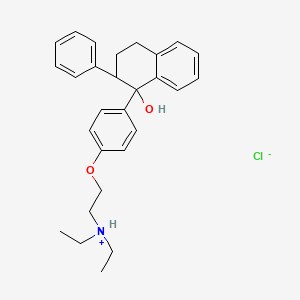
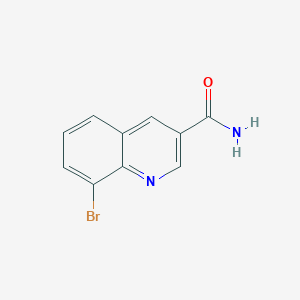
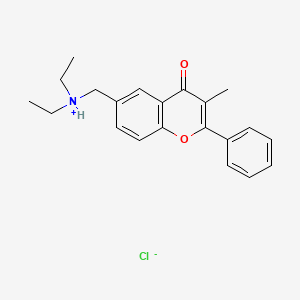
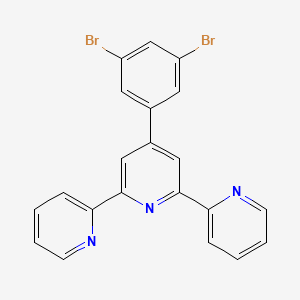
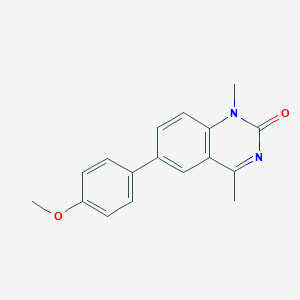
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
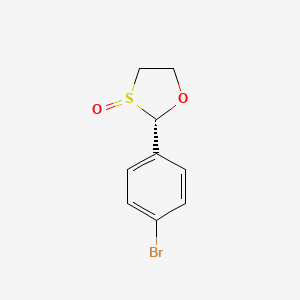
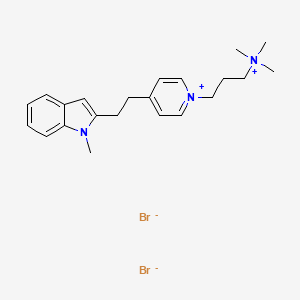
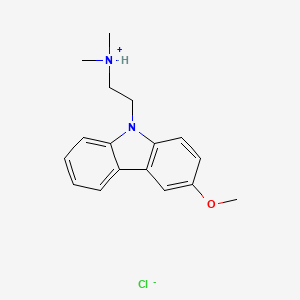

![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
